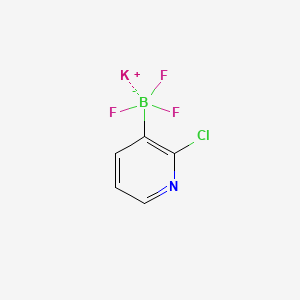

Potassium (2-chloropyridin-3-yl)trifluoroborate

Vue d'ensemble

Description

Potassium (2-chloropyridin-3-yl)trifluoroborate is an organoboron compound with the empirical formula C5H3BClF3KN and a molecular weight of 219.44 g/mol . It is a versatile reagent used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and compatibility with a wide range of functional groups, making it a valuable tool in synthetic chemistry .

Méthodes De Préparation

Potassium (2-chloropyridin-3-yl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropyridine with potassium trifluoroborate in the presence of a suitable base . The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods often involve large-scale reactions using similar conditions but optimized for efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Potassium (2-chloropyridin-3-yl)trifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound .

Applications De Recherche Scientifique

Potassium (2-chloropyridin-3-yl)trifluoroborate has numerous applications in scientific research:

Mécanisme D'action

The mechanism by which potassium (2-chloropyridin-3-yl)trifluoroborate exerts its effects is primarily through its role as a boron source in cross-coupling reactions . In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, transferring the boron-containing group to the palladium complex . This is followed by reductive elimination, forming the desired carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Potassium (2-chloropyridin-3-yl)trifluoroborate is unique compared to other organoboron compounds due to its stability and compatibility with various functional groups . Similar compounds include:

Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.

Potassium methyltrifluoroborate: Another stable organoboron reagent with applications in organic synthesis.

Potassium vinyltrifluoroborate: Used for forming carbon-carbon bonds in different contexts.

These compounds share similar properties but differ in their specific applications and reactivity .

Activité Biologique

Potassium (2-chloropyridin-3-yl)trifluoroborate is an organoboron compound that has garnered interest due to its potential applications in organic synthesis and biological activity. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

This compound is characterized by the formula CHBClFK. It typically appears as a white crystalline solid and is soluble in polar solvents such as water and ethanol. The trifluoroborate moiety enhances its reactivity, making it a valuable reagent in various cross-coupling reactions, particularly the Suzuki–Miyaura coupling.

The synthesis of this compound can be achieved through several methods, including:

- Deprotonation of 2-chloropyridine : This method involves treating 2-chloropyridine with a strong base followed by the addition of BF etherate to form the trifluoroborate salt.

- Direct reaction with boron trifluoride : In this approach, 2-chloropyridine is reacted directly with boron trifluoride in a controlled environment to yield the desired product.

Antitumor Potential

Recent studies indicate that organoboron compounds, including this compound, exhibit significant antitumor activity. For instance, research has shown that derivatives of organotrifluoroborates can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of HSP90 : Some organoboron compounds have been identified as inhibitors of heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival and proliferation. The inhibition of HSP90 leads to the degradation of client proteins involved in tumor growth .

- Mechanisms of Action : The biological activity may involve modulation of signaling pathways associated with cell cycle regulation and apoptosis. For example, compounds similar to this compound have been shown to affect the ERK signaling pathway, leading to reduced tumor growth in preclinical models .

Case Studies

- Study on Anticancer Activity : A study highlighted the effectiveness of this compound derivatives in inhibiting breast cancer cell lines. The compound demonstrated IC values in the low micromolar range, indicating potent activity against these cells.

- Impact on Cell Migration : Another investigation focused on the effect of this compound on cell migration and invasion in metastatic cancer models. Results showed a significant reduction in migratory capacity, suggesting potential applications in preventing metastasis.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other organotrifluoroborates:

| Compound | Biological Activity | IC Value |

|---|---|---|

| This compound | Antitumor activity | Low micromolar |

| Potassium (5-cyano-1-methylpyrrol-2-yl)trifluoroborate | Antimicrobial properties | Moderate micromolar |

| Potassium (5-fluoro-1H-pyrrole-2-boronate) | Cytotoxic effects | High micromolar |

Propriétés

IUPAC Name |

potassium;(2-chloropyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BClF3N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOQRLKCEKQPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(N=CC=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BClF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746426 | |

| Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201899-19-5 | |

| Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1201899-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.